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Compound of Interest

Compound Name: Febrifugine dihydrochloride

Cat. No.: B1672322 Get Quote

An In-depth Technical Guide to the Chemical Structure of Febrifugine Dihydrochloride

Introduction
Febrifugine is a quinazolinone alkaloid originally isolated from the Chinese herb Chang Shan

(Dichroa febrifuga Lour.), which has a long history in traditional Chinese medicine for treating

malaria-induced fevers.[1][2] The dihydrochloride salt of febrifugine is a common form used in

research. While febrifugine exhibits potent antimalarial activity, its clinical development has

been hampered by side effects, notably liver toxicity.[1] This has spurred the development of

numerous analogues, such as halofuginone, in an effort to separate the therapeutic effects

from the toxicity.[3][4][5]

This guide provides a comprehensive overview of the chemical structure of febrifugine
dihydrochloride, including its physicochemical properties, spectroscopic data, and biological

mechanism of action, with a focus on the underlying signaling pathways. Detailed experimental

protocols for its isolation, synthesis, and biological evaluation are also presented for

researchers, scientists, and drug development professionals.

Chemical and Physical Properties
The chemical identity and key physical properties of Febrifugine dihydrochloride are

summarized below.
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Identifier Value

IUPAC Name
3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-

oxopropyl]quinazolin-4-one;dihydrochloride[6]

Molecular Formula C₁₆H₁₉N₃O₃ · 2HCl[7] or C₁₆H₂₁Cl₂N₃O₃[6][8]

Molecular Weight 374.26 g/mol [8][9][10]

CAS Number 32434-42-7[6][7][8][9]

SMILES
O=C1N(CC(C[C@H]2NCCC[C@@H]2O)=O)C=

NC3=C1C=CC=C3.Cl.Cl[9]

InChI Key RDUHYEILHQUTIR-AMTWEWDESA-N[7][8]

Appearance White to off-white solid[9]

Solubility Soluble in DMSO and water (15 mg/mL).[7][11]

Spectroscopic Data
Detailed spectroscopic data for febrifugine and its analogues are crucial for structural

elucidation and confirmation. Below are representative data from the literature.

Spectroscopic Data for Febrifugine
Analogue (Hydrochloride Salt)[1]

¹H NMR (CD₃OD)

9.54 (s, 1H), 9.19 (d, J = 7.5 Hz, 1H), 8.71 (s,

1H), 8.13 (d, J = 7.5 Hz, 1H), 5.07 (d, J = 17.4

Hz, 1H), 4.90 (d, J = 17.4 Hz, 1H), 4.39 (m, 1H),

4.18 (m, 1H), 3.46-3.41 (m, 2H), 2.94 (m, 1H),

2.85 (dd, J = 15.1 and 6.1 Hz, 1H), 2.23 (m,

1H), 1.87 (m, 1H)

¹³C NMR (CD₃OD)
202.6, 166.6, 163.6, 159.1, 154.5, 149.0, 147.1,

135.2, 80.3, 56.9, 55.3, 50.9, 44.3, 35.6

HRESIMS m/z
311.1128 [M+Na]⁺ (calcd for C₁₄H₁₆N₄NaO₃⁺,

311.1120)
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Biological Activity and Mechanism of Action
Febrifugine and its derivatives exhibit a range of biological activities, including antimalarial,

anticancer, antifibrotic, and anti-inflammatory effects.[3][10] Its primary mechanism of action

involves the inhibition of prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein synthesis.

[11][12]

Signaling Pathway
The inhibition of ProRS by febrifugine leads to the accumulation of uncharged prolyl-tRNA,

which in turn activates the Amino Acid Response (AAR) pathway, a cellular stress response.

[12] This activation mimics a state of proline starvation. A key event in the AAR pathway is the

phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[9][12] This leads to a general

attenuation of protein synthesis but allows for the preferential translation of specific mRNAs,

such as that for the transcription factor ATF4, which helps the cell adapt to the stress. Unlike

other amino acid sensing pathways, the AAR pathway activated by febrifugine does not appear

to directly inhibit mTORC1 signaling.[12]

A related analogue, halofuginone, has also been shown to inhibit the TGF-β signaling pathway

by preventing the phosphorylation of Smad3, which is implicated in its antifibrotic effects.[3][13]
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Caption: Febrifugine's mechanism via the Amino Acid Response pathway.
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Isolation of Febrifugine from Dichroa febrifuga
A modified method for the extraction of febrifugine from the dried roots of D. febrifuga has been

reported.[2]

Maceration: Grind 5 kg of the dried roots and macerate in 14 liters of methanol at room

temperature for one week.

Extraction: Filter the mixture and evaporate the solvent to yield a crude methanol extract.

Acidification: Suspend the crude extract in 130 ml of 0.1 M HCl.

Purification: Further purification steps, such as liquid-liquid extraction and chromatography,

are required to isolate pure febrifugine.

In Vitro Antimalarial Susceptibility Assay
The efficacy of febrifugine and its analogues against Plasmodium falciparum can be

determined using a semiautomated microdilution technique that measures the incorporation of

[³H]hypoxanthine.[2]

Parasite Culture: Cultivate chloroquine-sensitive (e.g., D6 strain) and chloroquine-resistant

(e.g., W2 strain) P. falciparum in RPMI 1640 medium with 6% human erythrocytes

supplemented with 10% human serum.

Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

Incubation: Add the parasite culture to the wells and incubate.

Radiolabeling: Add [³H]hypoxanthine to each well and incubate further to allow for

incorporation into parasitic DNA.

Measurement: Harvest the parasites and measure the amount of incorporated radioactivity

using a scintillation counter.

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of

inhibition against the drug concentration.
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Caption: Workflow for in vitro antimalarial susceptibility testing.
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In Vivo Efficacy Study in a Mouse Model
The in vivo antimalarial activity can be assessed in mice infected with Plasmodium berghei.[7]

[9]

Animal Model: Use male ICR mice (6 weeks of age).

Infection: Infect the mice with the erythrocytic stage of Plasmodium berghei NK65.

Drug Administration: Administer febrifugine dihydrochloride orally (e.g., 1 mg/kg/day) for a

specified period (e.g., 3 consecutive days) before or after parasite infection.

Monitoring: Monitor parasitemia levels by examining Giemsa-stained blood smears and

record mortality.

Evaluation: Compare the parasitemia levels and survival rates between the treated and

control groups to evaluate the drug's efficacy.

Conclusion
Febrifugine dihydrochloride remains a compound of significant interest due to its potent

biological activities, particularly its antimalarial effects. Understanding its chemical structure,

physicochemical properties, and mechanism of action is crucial for the rational design of new

analogues with improved therapeutic indices. The detailed experimental protocols provided in

this guide offer a foundation for researchers to further explore the potential of febrifugine and its

derivatives in drug discovery and development. The elucidation of its interaction with prolyl-

tRNA synthetase and the subsequent activation of the Amino Acid Response pathway provides

a clear molecular basis for its activity and a target for future therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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